molecular formula C30H44N2O5 B12100755 cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

Cat. No.: B12100755
M. Wt: 512.7 g/mol
InChI Key: WIWBWZUEMWIOOL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with the amino acid and modify it.

      Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but protecting groups are often used to control selectivity.

      Industrial Production: While not widely produced industrially, it can be synthesized on a smaller scale for research purposes.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including , , and .

      Common Reagents: Reagents like and are used for amidation reactions.

      Major Products: The major products include the fully protected amino acid derivative and intermediates for peptide synthesis.

  • Scientific Research Applications

      Peptide Synthesis: Bpoc-Thr(tBu)-OH · CHA serves as a building block in peptide synthesis due to its stability during solid-phase peptide assembly.

      Drug Development: Researchers explore its potential as a drug candidate or as part of bioactive peptides.

      Chemical Biology: It aids in studying protein-protein interactions and enzyme-substrate interactions.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its context (e.g., as a peptide or drug).
    • It may interact with specific receptors, enzymes, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

      Uniqueness: Bpoc-Thr(tBu)-OH · CHA’s uniqueness lies in its combination of a cyclohexanamine core and an amino acid residue.

      Similar Compounds: Similar compounds include other protected amino acids used in peptide synthesis.

    Properties

    Molecular Formula

    C30H44N2O5

    Molecular Weight

    512.7 g/mol

    IUPAC Name

    cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

    InChI

    InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2

    InChI Key

    WIWBWZUEMWIOOL-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N

    Origin of Product

    United States

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